molecular formula C22H26ClN B12512066 4-tert-butyl-N-methyl-N-(naphthalen-1-ylmethyl)aniline hydrochloride

4-tert-butyl-N-methyl-N-(naphthalen-1-ylmethyl)aniline hydrochloride

Cat. No.: B12512066
M. Wt: 339.9 g/mol
InChI Key: GRGIGNQSCFBLBT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-methyl-N-(naphthalen-1-ylmethyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a tert-butyl group, a naphthalene moiety, and a methyl group attached to the nitrogen atom. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-methyl-N-(naphthalen-1-ylmethyl)aniline hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of tert-butylbenzene with naphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydride to form the intermediate compound.

    Methylation: The intermediate is then subjected to methylation using methyl iodide in the presence of a strong base like potassium carbonate.

    Hydrochloride Formation: Finally, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-methyl-N-(naphthalen-1-ylmethyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfo, and halo derivatives.

Scientific Research Applications

4-tert-butyl-N-methyl-N-(naphthalen-1-ylmethyl)aniline hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-methyl-N-(naphthalen-1-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N,N-dimethylaniline: Similar structure but with two methyl groups attached to the nitrogen atom.

    N-(tert-butyl)-4-methoxyaniline: Contains a methoxy group instead of the naphthalene moiety.

    4-tert-butylaniline: Lacks the naphthalene and methyl groups.

Uniqueness

4-tert-butyl-N-methyl-N-(naphthalen-1-ylmethyl)aniline hydrochloride is unique due to the presence of both the tert-butyl and naphthalene moieties, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H26ClN

Molecular Weight

339.9 g/mol

IUPAC Name

4-tert-butyl-N-methyl-N-(naphthalen-1-ylmethyl)aniline;hydrochloride

InChI

InChI=1S/C22H25N.ClH/c1-22(2,3)19-12-14-20(15-13-19)23(4)16-18-10-7-9-17-8-5-6-11-21(17)18;/h5-15H,16H2,1-4H3;1H

InChI Key

GRGIGNQSCFBLBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C)CC2=CC=CC3=CC=CC=C32.Cl

Origin of Product

United States

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